6,6-Dimethylheptan-1-amine
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Overview
Description
6,6-Dimethylheptan-1-amine is an organic compound with the molecular formula C9H21N It is a primary amine characterized by a heptane backbone with two methyl groups attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,6-Dimethylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 6,6-dimethylheptan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound. Another method involves the reduction of nitriles or amides using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other derivatives
Scientific Research Applications
6,6-Dimethylheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 6,6-dimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as a nucleophile, participating in various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 6-Methylheptan-1-amine
- 6,6-Dimethylheptan-2-amine
- 6,6-Dimethylheptan-3-amine
Comparison: 6,6-Dimethylheptan-1-amine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications .
Properties
Molecular Formula |
C9H21N |
---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
6,6-dimethylheptan-1-amine |
InChI |
InChI=1S/C9H21N/c1-9(2,3)7-5-4-6-8-10/h4-8,10H2,1-3H3 |
InChI Key |
NNUMRIGSTCXICO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCN |
Origin of Product |
United States |
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